molecular formula C10H16N4O B13209542 4-(aminomethyl)-1-methyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one

4-(aminomethyl)-1-methyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B13209542
M. Wt: 208.26 g/mol
InChI Key: BVDXONMNSOSTFE-UHFFFAOYSA-N
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Description

4-(aminomethyl)-1-methyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one is a synthetic organic compound that features a pyrrolidinone ring substituted with an aminomethyl group, a methyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-1-methyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one can be achieved through a multi-step process:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a γ-lactam with an appropriate amine under acidic or basic conditions.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with the pyrrolidinone intermediate.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the imidazole ring or the carbonyl group in the pyrrolidinone ring, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

    Oxidation: Imines, nitriles

    Reduction: Reduced imidazole derivatives, reduced pyrrolidinone derivatives

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

4-(aminomethyl)-1-methyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: It is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-1-methyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target proteins, while the imidazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one
  • 4-(aminomethyl)-1-methyl-5-(1H-imidazol-2-yl)pyrrolidin-2-one
  • 4-(aminomethyl)-1-methyl-5-(1-methyl-1H-imidazol-4-yl)pyrrolidin-2-one

Uniqueness

4-(aminomethyl)-1-methyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one is unique due to the specific positioning of its substituents, which can influence its binding affinity and selectivity towards molecular targets. The presence of both the aminomethyl group and the imidazole ring provides a versatile scaffold for further chemical modifications, enhancing its potential as a lead compound in drug discovery.

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

4-(aminomethyl)-1-methyl-5-(1-methylimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C10H16N4O/c1-13-4-3-12-10(13)9-7(6-11)5-8(15)14(9)2/h3-4,7,9H,5-6,11H2,1-2H3

InChI Key

BVDXONMNSOSTFE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2C(CC(=O)N2C)CN

Origin of Product

United States

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